N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide
Description
N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Properties
IUPAC Name |
N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-14-6-8-15(9-7-14)19-22-24-25(23-19)11-18(27)21-20(12-26)10-16-4-2-3-5-17(16)28-13-20/h2-9,26H,10-13H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZIBFNTKLBDIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3(CC4=CC=CC=C4OC3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide typically involves multiple steps. The initial step often includes the formation of the chromene core, followed by the introduction of the hydroxymethyl group. The tetrazole moiety is then attached through a series of reactions involving appropriate reagents and catalysts. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the acetamide group.
Scientific Research Applications
N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anti-inflammatory, antioxidant, and neuroprotective effects.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide can be compared with other chromene derivatives and tetrazole-containing compounds. Similar compounds include:
Chromene derivatives: These compounds share the chromene core structure and may exhibit similar biological activities.
Tetrazole derivatives: Compounds containing the tetrazole moiety often have unique chemical properties and biological activities.
Hybrid compounds: Molecules that combine chromene and tetrazole structures may offer a unique combination of properties, making them valuable for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
